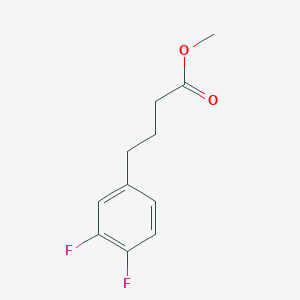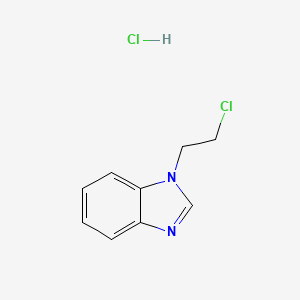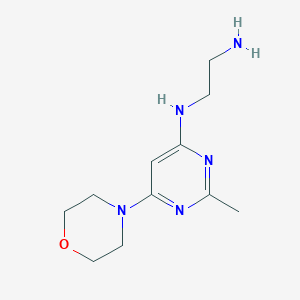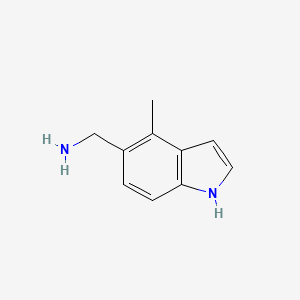
(4-Methyl-1H-indol-5-yl)methanamine
Overview
Description
“(4-Methyl-1H-indol-5-yl)methanamine” is a chemical compound with the molecular weight of 160.22 . Its IUPAC name is (4-methyl-1H-indol-5-yl)methanamine . The InChI code for this compound is 1S/C10H12N2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,12H,6,11H2,1H3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Cyanoindole was hydrogenated over Raney Nickel in methanol with aqueous ammonia . The solution was concentrated under reduced pressure to a light yellow solid .
Molecular Structure Analysis
The molecular structure of “(4-Methyl-1H-indol-5-yl)methanamine” can be represented by the InChI code 1S/C10H12N2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,12H,6,11H2,1H3 .
Physical And Chemical Properties Analysis
“(4-Methyl-1H-indol-5-yl)methanamine” is a solid at room temperature . It has a molecular weight of 160.22 .
Scientific Research Applications
Antiproliferative Activities
Compounds synthesized from indole derivatives, including “(4-Methyl-1H-indol-5-yl)methanamine”, have been evaluated for their in vitro antiproliferative activities against various cancer cell lines such as HeLa, MCF-7, and HT-29. Some derivatives have shown effective activities towards these tumor cell lines, indicating potential applications in cancer treatment .
Anticancer Properties
Indole derivatives are known to possess various biological activities, including anticancer properties. They have been of interest in the synthesis of new compounds for potential use in cancer therapy due to their ability to inhibit the growth of cancer cells .
Anti-HIV Activity
Novel indolyl derivatives have been reported to undergo molecular docking studies as an anti-HIV-1 agent. This suggests that “(4-Methyl-1H-indol-5-yl)methanamine” could be explored for its potential applications in HIV treatment .
Antimicrobial Effects
Indole derivatives, including “(4-Methyl-1H-indol-5-yl)methanamine”, have shown antimicrobial effects, which could be utilized in developing treatments against various microbial infections .
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in treating diabetes due to their antidiabetic effects. This opens up possibilities for using “(4-Methyl-1H-indol-5-yl)methanamine” in diabetes management .
Antimalarial Activity
The antimalarial activity of indole derivatives has been documented, suggesting that “(4-Methyl-1H-indol-5-yl)methanamine” could be used in the development of new antimalarial drugs .
Anti-inflammatory and Antioxidant Effects
Indole derivatives are also known for their anti-inflammatory and antioxidant activities. These properties can be beneficial in treating inflammatory diseases and combating oxidative stress .
properties
IUPAC Name |
(4-methyl-1H-indol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-5,12H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHYJNJAARZBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1H-indol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




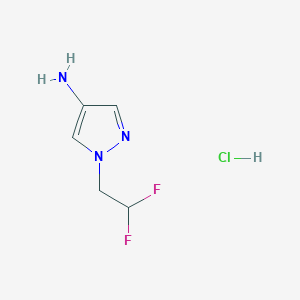
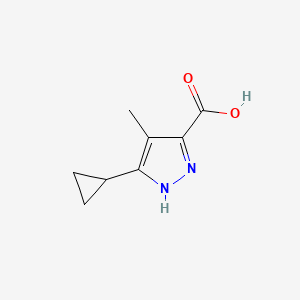
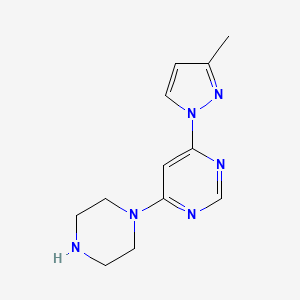


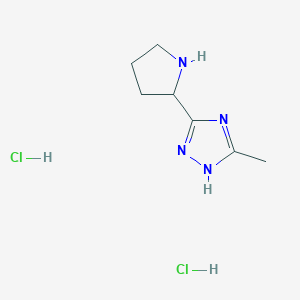
![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)

amine hydrobromide](/img/structure/B1432238.png)
